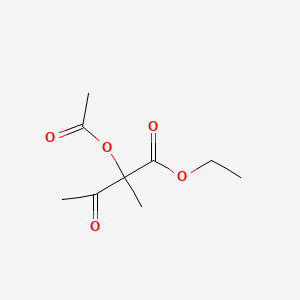
Ethyl 2-acetoxy-2-methylacetoacetate
Vue d'ensemble
Description
Ethyl 2-acetoxy-2-methylacetoacetate is an organic compound with the molecular formula C9H14O5. It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its ester functional group and is often used as an intermediate in organic synthesis.
Applications Industrielles
Pharma: It's a crucial ingredient for making various medicines, especially those for pain and inflammation.
Agriculture: Think herbicides, fungicides, and insecticides. This compound is a key player.
Research Labs: Given its reactivity, it's a go-to compound for chemical experiments.
Flavors & Fragrances: Some of its derivatives are even used to create specific scents and tastes.
Specialty Chemicals: It's often used for crafting high-value industrial compounds.
Orientations Futures
Expect to see more of this compound, especially in medicine. Researchers are keen to tap into its versatility for developing new, more effective drugs. And let's not forget agriculture. As we grapple with evolving challenges in crop protection, this compound isn't going anywhere anytime soon. It may also find new roles in materials science, offering exciting possibilities for future tech.
Mécanisme D'action
Mode of Action
It is known to be used in the preparation of 2-acetolactate via hydrolysis with naoh . This suggests that it may interact with its targets through a hydrolysis reaction, leading to the production of 2-acetolactate.
Biochemical Pathways
Ethyl 2-acetoxy-2-methylacetoacetate has been used in the production of acetoin and 2,3-butanediol . These compounds are part of the butanediol fermentation pathway, which is a type of fermentation used by some bacteria under anaerobic or microaerobic conditions.
Result of Action
It has been used in the production of acetoin and 2,3-butanediol , which are important compounds in various biochemical and industrial applications.
Analyse Biochimique
Biochemical Properties
Ethyl 2-acetoxy-2-methylacetoacetate plays a significant role in biochemical reactions, particularly in the production of acetoin and 2,3-butanediol . It interacts with enzymes such as acetolactate synthase and acetolactate decarboxylase. Acetolactate synthase catalyzes the conversion of pyruvate to 2-acetolactate, which is then converted to acetoin by acetolactate decarboxylase . These interactions are crucial for the production of acetoin, a compound with various industrial applications.
Cellular Effects
This compound influences cellular processes by participating in the production of acetoin and 2,3-butanediol . These compounds are involved in cellular metabolism and can affect cell signaling pathways and gene expression. For example, acetoin can regulate the NAD+/NADH ratio and store carbon, impacting cellular metabolism . The presence of this compound in cells can thus influence various metabolic pathways and cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 2-acetolactate via hydrolysis with sodium hydroxide . This conversion is catalyzed by acetolactate synthase, which binds to the compound and facilitates the reaction. The resulting 2-acetolactate is then converted to acetoin by acetolactate decarboxylase . These enzymatic reactions are essential for the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under specific conditions, but it can degrade when exposed to certain environmental factors . Long-term studies have shown that the compound can influence cellular function over extended periods, particularly in in vitro and in vivo studies . These temporal effects are important for understanding the compound’s behavior in different experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing adverse effects . At high doses, it may exhibit toxic or adverse effects, impacting cellular function and overall health . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include the production of acetoin and 2,3-butanediol . It interacts with enzymes such as acetolactate synthase and acetolactate decarboxylase, which catalyze the conversion of pyruvate to 2-acetolactate and then to acetoin . These metabolic pathways are essential for the compound’s role in cellular metabolism and biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement and localization . The compound’s distribution can affect its accumulation and activity within specific cellular compartments, influencing its overall function and effectiveness in biochemical processes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization mechanisms are crucial for the compound’s activity and function within cells. Understanding its subcellular distribution can provide insights into its role in various biochemical and cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-acetoxy-2-methylacetoacetate can be synthesized through the esterification of 2-acetoxy-2-methylacetoacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-acetoxy-2-methylacetoacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 2-acetolactate using sodium hydroxide (NaOH) as a reagent.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: NaOH is commonly used for hydrolysis reactions.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
2-Acetolactate: Formed through hydrolysis.
Acetoin and 2,3-Butanediol: Produced through microbial fermentation processes.
Applications De Recherche Scientifique
Ethyl 2-acetoxy-2-methylacetoacetate has several applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-methylacetoacetate: Similar in structure but lacks the acetoxy group.
Ethyl acetoacetate: Another related compound used in organic synthesis.
Uniqueness
Ethyl 2-acetoxy-2-methylacetoacetate is unique due to its acetoxy group, which imparts distinct reactivity and applications compared to similar compounds. This functional group allows for specific reactions and makes the compound valuable in various synthetic processes .
Propriétés
IUPAC Name |
ethyl 2-acetyloxy-2-methyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-5-13-8(12)9(4,6(2)10)14-7(3)11/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFWCEYBHLGCKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948260 | |
| Record name | Ethyl 2-(acetyloxy)-2-methyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25409-39-6 | |
| Record name | Ethyl 2-(acetyloxy)-2-methyl-3-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25409-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-acetoxy-2-methylacetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025409396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-(acetyloxy)-2-methyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-acetoxy-2-methylacetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















